1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine
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Overview
Description
1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine is a complex organic compound that features a combination of pyrazole, phenyl, sulfonyl, thiophene, and piperidine moieties. Compounds with such diverse functional groups are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the pyrazole ring: Starting from a suitable precursor such as hydrazine and a 1,3-diketone.
Attachment of the phenyl group: Through a coupling reaction, such as Suzuki or Heck coupling.
Introduction of the sulfonyl group: Via sulfonylation using reagents like sulfonyl chlorides.
Formation of the thiophene ring: Using a cyclization reaction from a suitable precursor.
Attachment of the piperidine ring: Through nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Sulfides.
Substitution products: Alkylated or acylated derivatives.
Scientific Research Applications
1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-4-(thiophen-2-yloxy)piperidine: Similar structure with a different thiophene substitution.
1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-4-(furan-3-yloxy)piperidine: Similar structure with a furan ring instead of thiophene.
Uniqueness
The uniqueness of 1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-(4-pyrazol-1-ylphenyl)sulfonyl-4-thiophen-3-yloxypiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c22-26(23,18-4-2-15(3-5-18)21-10-1-9-19-21)20-11-6-16(7-12-20)24-17-8-13-25-14-17/h1-5,8-10,13-14,16H,6-7,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJTUELXYRAOCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CSC=C2)S(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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